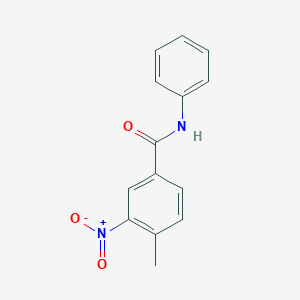

4-methyl-3-nitro-N-phenylbenzamide

Description

4-Methyl-3-nitro-N-phenylbenzamide is a benzamide derivative characterized by a nitro group at the meta-position (C3), a methyl group at the para-position (C4) on the benzoyl ring, and an N-phenyl substituent. This compound is synthesized via the reaction of 4-methyl-3-nitrobenzoyl chloride with aniline, as noted in its application as an intermediate for modified suramin analogs . The nitro and methyl groups confer distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Properties

CAS No. |

5344-15-0 |

|---|---|

Molecular Formula |

C14H12N2O3 |

Molecular Weight |

256.26g/mol |

IUPAC Name |

4-methyl-3-nitro-N-phenylbenzamide |

InChI |

InChI=1S/C14H12N2O3/c1-10-7-8-11(9-13(10)16(18)19)14(17)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,17) |

InChI Key |

WZLPPEGBGRYQRC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Electronic Effects :

- The nitro group (strong electron-withdrawing) in 4-methyl-3-nitro-N-phenylbenzamide increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions .

- Trifluoromethyl (CF₃) in further amplifies electron withdrawal, improving stability under acidic conditions but reducing solubility in polar solvents.

- Methoxy groups (electron-donating) in increase solubility in aqueous media, contrasting with nitro-substituted analogs.

In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a bulky N-substituent, enabling N,O-bidentate coordination in metal-catalyzed reactions.

Synthetic Routes :

- Most compounds are synthesized via benzoyl chloride + amine reactions. For example, 4-nitrobenzoyl chloride is a common precursor in , while 4-methyl-3-nitrobenzoyl chloride is specific to the target compound .

Spectroscopic and Crystallographic Comparisons

- X-ray Diffraction : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was structurally confirmed via X-ray crystallography, revealing hydrogen-bonding networks critical for its directing group functionality.

- Spectroscopy: The target compound’s nitro group exhibits strong IR absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch), a feature shared with other nitrobenzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.